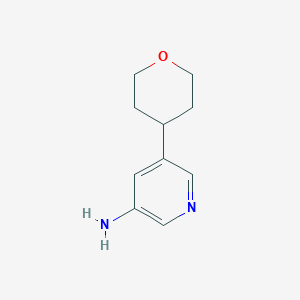

5-(oxan-4-yl)pyridin-3-amine

Description

5-(Oxan-4-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and an oxane (tetrahydropyran) ring at position 3. This structure confers unique physicochemical properties, such as enhanced solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery. The oxane ring introduces conformational rigidity, which can influence binding affinity to biological targets, while the pyridine-amine moiety facilitates hydrogen bonding interactions .

Propriétés

Formule moléculaire |

C10H14N2O |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

5-(oxan-4-yl)pyridin-3-amine |

InChI |

InChI=1S/C10H14N2O/c11-10-5-9(6-12-7-10)8-1-3-13-4-2-8/h5-8H,1-4,11H2 |

Clé InChI |

LGXJCCVYCUUCSV-UHFFFAOYSA-N |

SMILES canonique |

C1COCCC1C2=CC(=CN=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(oxan-4-yl)pyridin-3-amine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods:

In an industrial setting, the production of 5-(oxan-4-yl)pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Substitution: The oxan-4-yl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry:

5-(oxan-4-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology:

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine:

The compound is studied for its potential medicinal properties, including antimicrobial and anticancer activities. Researchers are exploring its efficacy and safety in various preclinical models .

Industry:

In the industrial sector, 5-(oxan-4-yl)pyridin-3-amine is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mécanisme D'action

The mechanism of action of 5-(oxan-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 5-(oxan-4-yl)pyridin-3-amine with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Insights:

Substituent Effects: Chlorine Addition: The chloro-substituted analog (6-Chloro-N-(oxan-4-yl)pyridin-3-amine) exhibits higher molecular weight (212.67 vs.

Biological Activity: Antiparasitic Activity: Pyridine derivatives like UDD, bearing trifluoromethyl groups, inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole . Kinase Inhibition: The methoxybenzothiazole-substituted analog (5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine) demonstrates selective inhibition of DYRK1A, a kinase implicated in Down syndrome . Antineoplastic Applications: Cirtociclib incorporates a pyrazolo-pyrazine core linked to oxan-4-ylmethyl, showing promise as a cyclin-dependent kinase (CDK) inhibitor .

Research Findings and Implications

Synthetic Accessibility :

- 5-(Oxan-4-yl)pyridin-3-amine derivatives are synthesized via Groebke–Blackburn–Bienaymé reactions, as evidenced by NMR and HRMS data confirming structural integrity .

- Chloro-substituted analogs (e.g., 6-Chloro-N-(oxan-4-yl)pyridin-3-amine) are typically prepared through nucleophilic aromatic substitution, with purity ≥95% .

Bulkier Substituents: The oxane ring’s rigidity may reduce off-target effects by limiting conformational flexibility, as seen in cirtociclib’s CDK selectivity .

Therapeutic Potential: Antiparasitic Agents: UDD’s trifluoromethyl groups enhance metabolic stability and target affinity, critical for overcoming drug resistance in Chagas disease . Neurodegenerative Therapy: The methoxybenzothiazole derivative’s DYRK1A inhibition highlights the scaffold’s versatility in addressing neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.